molecular formula C16H14N2O4 B12109146 6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid

6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B12109146
M. Wt: 298.29 g/mol
InChI Key: CMSLERKSMIGPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid: is a complex heterocyclic compound.

  • Its chemical structure consists of a furo[2,3-d]pyrimidine core with a carboxylic acid group and a methyl group attached at specific positions.
  • The compound’s aromatic nature arises from the indole-like furo[2,3-d]pyrimidine ring system.
  • While it may not be a widely recognized compound, its unique structure makes it intriguing for further exploration.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains to be elucidated.
    • Potential molecular targets could include specific enzymes or receptors.
    • Pathways involved might relate to cellular signaling or metabolic processes.
  • Comparison with Similar Compounds

    • While this compound is relatively unique, we can compare it to other furo[2,3-d]pyrimidines or indole derivatives.
    • Similar compounds include lysergic acid diethylamide (LSD) and other alkaloids.
    • Highlight its distinct features, such as the attached methylbenzyl group.

    Properties

    Molecular Formula

    C16H14N2O4

    Molecular Weight

    298.29 g/mol

    IUPAC Name

    6-methyl-3-[(4-methylphenyl)methyl]-4-oxofuro[2,3-d]pyrimidine-5-carboxylic acid

    InChI

    InChI=1S/C16H14N2O4/c1-9-3-5-11(6-4-9)7-18-8-17-14-13(15(18)19)12(16(20)21)10(2)22-14/h3-6,8H,7H2,1-2H3,(H,20,21)

    InChI Key

    CMSLERKSMIGPNI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=C(O3)C)C(=O)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.